molecular formula C9H7BrN2O2S B457832 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole CAS No. 560105-21-7

1-((4-Bromophenyl)sulfonyl)-1H-pyrazole

Cat. No. B457832
CAS RN: 560105-21-7
M. Wt: 287.14g/mol
InChI Key: MKXODXRBCKOVIV-UHFFFAOYSA-N
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Description

Compounds with a sulfonyl group attached to a phenyl ring, such as 1-(4-Bromophenylsulfonyl)piperazine , are common in medicinal chemistry. They often exhibit various biological activities, making them valuable for drug development .


Molecular Structure Analysis

The molecular structure of similar compounds, like 1-(4-Bromophenylsulfonyl)-4-methylpiperazine, has been determined . It includes a bromophenylsulfonyl group attached to a nitrogen-containing ring .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve electrophilic aromatic substitution . The specifics would depend on the exact structure of the compound and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, 1-(4-Bromophenylsulfonyl)-4-methylpiperazine has a molecular weight of 319.22 g/mol .

Scientific Research Applications

Antimicrobial Agent Development

The compound has shown potential in the development of novel antimicrobial agents. It has been tested for antimicrobial action against bacterial and fungal strains, indicating its utility in fighting Gram-positive pathogens, especially Enterococcus faecium biofilm-associated infections .

Antioxidant Activity

This compound has been evaluated for its antioxidant activity using various assays like DPPH, ABTS, and ferric reducing power assays. Its effectiveness in these tests suggests its potential application as an antioxidant in pharmaceutical formulations .

Toxicity Testing

Toxicity assays on freshwater cladoceran Daphnia magna Straus have been conducted, providing insights into the environmental impact and safety profile of the compound. This is crucial for assessing the risks associated with its use in various applications .

Drug Design

The compound’s structure, which includes an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, makes it a valuable scaffold in drug design. It belongs to chemotypes like N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, and 1,3-oxazoles, which are significant in medicinal chemistry .

In Silico Studies

In silico studies concerning the potential antimicrobial effect and toxicity of the compound have been performed. These studies are essential for predicting the behavior of the compound in biological systems and guiding the synthesis of derivatives with improved properties .

Biological Evaluation

The compound has undergone biological evaluation, which includes synthesis, characterization, and testing for various biological activities. This comprehensive approach ensures a thorough understanding of the compound’s capabilities and limitations .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For similar compounds, it’s generally advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

properties

IUPAC Name

1-(4-bromophenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXODXRBCKOVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357126
Record name 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Bromophenyl)sulfonyl)-1H-pyrazole

CAS RN

560105-21-7
Record name 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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